5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide
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Overview
Description
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of substituted pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Starting with a pyridine derivative, bromination and chlorination are performed to introduce the bromo and chloro substituents at the desired positions. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Amidation: The halogenated pyridine is then subjected to amidation with 4-chloro-2,5-dimethoxyaniline. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromo and chloro) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms or reduce the amide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with new functional groups replacing the halogens.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Reduction: Amines or dehalogenated pyridine derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity due to halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide: Lacks the methoxy groups, which may affect its reactivity and binding properties.
5-bromo-2-chloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
The presence of both halogen atoms and methoxy groups in 5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide imparts unique chemical properties, such as enhanced reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O3/c1-21-11-5-10(12(22-2)4-9(11)16)19-14(20)8-3-7(15)6-18-13(8)17/h3-6H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMUSKXBWTLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(N=CC(=C2)Br)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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